- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Cas no 915405-01-5 (D-Serine, N-methyl-)
D-Serine, N-methyl- structure
Product Name:D-Serine, N-methyl-
Número CAS:915405-01-5
MF:C4H9NO3
Megavatios:119.119161367416
CID:787089
PubChem ID:5288119
Update Time:2024-10-26
D-Serine, N-methyl- Propiedades químicas y físicas
Nombre e identificación
-
- D-Serine, N-methyl-
- (2R)-3-hydroxy-2-(methylamino)propanoic acid
- N-METHYL-D-SERINE HYDROCHLORIDE
- N-Methyl-D-serine (ACI)
- (R)-3-Hydroxy-2-(methylamino)propanoicacid
- Q27459725
- F11106
- SCHEMBL170982
- CS-0151242
- BS-50942
- (R)-3-Hydroxy-2-(methylamino)propanoic acid
- N-METHYL-D-SERINE
- MFCD19220663
- 915405-01-5
- DTXSID80415335
-
- Renchi: 1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1
- Clave inchi: PSFABYLDRXJYID-GSVOUGTGSA-N
- Sonrisas: [C@@H](NC)(CO)C(=O)O
Atributos calculados
- Calidad precisa: 119.058243149g/mol
- Masa isotópica única: 119.058243149g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 3
- Complejidad: 83.4
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -2.9
- Superficie del Polo topológico: 69.6Ų
Propiedades experimentales
- Denso: 1.242
D-Serine, N-methyl- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH960-200mg |
D-Serine, N-methyl- |
915405-01-5 | 97% | 200mg |
1275.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH960-50mg |
D-Serine, N-methyl- |
915405-01-5 | 97% | 50mg |
511.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-100mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 100mg |
¥376.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-1g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 1g |
¥1691.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 250mg |
¥626.0 | 2024-07-18 | |
| abcr | AB564538-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 250mg |
€204.10 | 2025-04-15 | ||
| abcr | AB564538-1g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 1g |
€441.10 | 2025-04-15 | ||
| abcr | AB564538-5g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 5g |
€1384.60 | 2025-04-15 | ||
| Ambeed | A667309-100mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 100mg |
$64.0 | 2025-04-15 | |
| Ambeed | A667309-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 250mg |
$103.0 | 2025-04-15 |
D-Serine, N-methyl- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C
1.2 Reagents: (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol ; 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.4 Reagents: Triethylamine ; 1 h, 110 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.6 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol ; 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.4 Reagents: Triethylamine ; 1 h, 110 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.6 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine ; 1 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referencia
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referencia
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referencia
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referencia
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine ; 1 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referencia
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C; 25 °C; 24 h, 25 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Referencia
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
D-Serine, N-methyl- Raw materials
- L(-)-Menthol
- 4-Oxazolidinecarboxylic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (4S)-
- (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (4S)-3-methyl-4-oxazolidinecarboxylate
- Glycine, N-methyl-, (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl ester
- Boc-Sar-OH
- (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenyl-ethyl)cyclohexanol
- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (4R)-3-methyl-4-oxazolidinecarboxylate
- (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (4R)-3-methyl-4-oxazolidinecarboxylate
- Glycine, N-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
D-Serine, N-methyl- Preparation Products
D-Serine, N-methyl- Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:915405-01-5)D-Serine, N-methyl-
Número de pedido:A900795
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:06
Precio ($):228.0/797.0
Correo electrónico:sales@amadischem.com
D-Serine, N-methyl- Literatura relevante
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:915405-01-5)D-Serine, N-methyl-
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):228.0/797.0